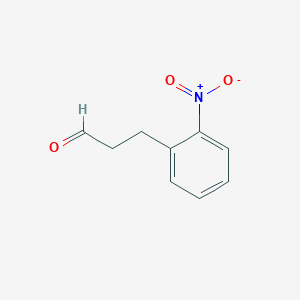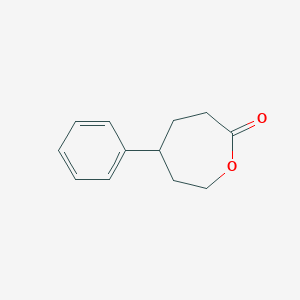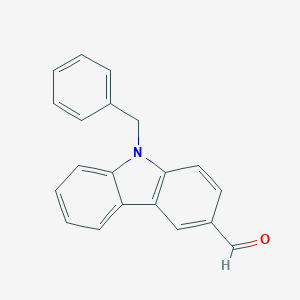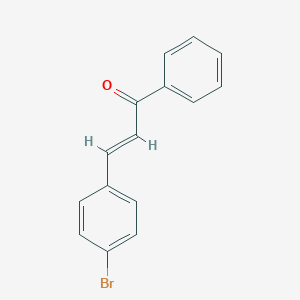
1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is a heterocyclic compound that combines the structural elements of benzimidazole and pyrrole Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyrrole is a five-membered aromatic ring with significant chemical reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, halogens; reactions often carried out under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: N-oxides of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI).
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted benzimidazole derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Biology: The biological activities of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), including antimicrobial, antiviral, and anticancer properties, have been explored.
Medicine: The compound has shown potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzimidazole: A structurally related compound with a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrimido[1,2-a]benzimidazole: A polycyclic derivative with structural similarity to 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), known for its antiviral and antibacterial properties.
Uniqueness: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) stands out due to its unique combination of benzimidazole and pyrrole moieties. This fusion results in a compound with distinct chemical reactivity and biological activities, making it a valuable candidate for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-(pyrrol-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBCIKWLSODAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)




